Grayanoside B Grayanoside B Grayanoside B is a natural product found in Rhododendron japonoheptamerum, Rhododendron japonicum, and Pieris japonica with data available.
Brand Name: Vulcanchem
CAS No.: 70474-75-8
VCID: VC4566675
InChI: InChI=1S/C26H42O9/c1-12-14-6-5-13-8-25(14,11-24(13,4)32)9-17(28)26(33)15(12)7-18(23(26,2)3)35-22-21(31)20(30)19(29)16(10-27)34-22/h13-22,27-33H,1,5-11H2,2-4H3/t13-,14+,15+,16-,17-,18+,19-,20+,21-,22+,24-,25-,26+/m1/s1
SMILES: CC1(C(CC2C1(C(CC34CC(CCC3C2=C)C(C4)(C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C
Molecular Formula: C26H42O9
Molecular Weight: 498.613

Grayanoside B

CAS No.: 70474-75-8

Cat. No.: VC4566675

Molecular Formula: C26H42O9

Molecular Weight: 498.613

* For research use only. Not for human or veterinary use.

Grayanoside B - 70474-75-8

Specification

CAS No. 70474-75-8
Molecular Formula C26H42O9
Molecular Weight 498.613
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,3R,4R,6S,8S,10R,13R,14R)-3,4,14-trihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.01,10.04,8]hexadecanyl]oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C26H42O9/c1-12-14-6-5-13-8-25(14,11-24(13,4)32)9-17(28)26(33)15(12)7-18(23(26,2)3)35-22-21(31)20(30)19(29)16(10-27)34-22/h13-22,27-33H,1,5-11H2,2-4H3/t13-,14+,15+,16-,17-,18+,19-,20+,21-,22+,24-,25-,26+/m1/s1
Standard InChI Key ANXMAYKAWZAHMB-CMCDTBIBSA-N
SMILES CC1(C(CC2C1(C(CC34CC(CCC3C2=C)C(C4)(C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C

Introduction

Chemical Structure and Molecular Characteristics

Grayanoside B belongs to the grayanane diterpenoid class, distinguished by its 5/7/6/5 tetracyclic core structure. The molecule comprises a glycosylated diterpenoid backbone with a hydroxylated tetracyclic skeleton and a sugar moiety attached via an ether linkage. Its molecular formula is C₂₆H₄₂O₉, corresponding to a molecular weight of 498.613 g/mol . The IUPAC name, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,3R,4R,6S,8S,10R,13R,14R)-3,4,14-trihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁸]hexadecanyl]oxy]oxane-3,4,5-triol, reflects its stereochemical complexity.

Structural Features

The tetracyclic skeleton includes a fused 5-membered ring, a 7-membered ring, and two additional 6- and 5-membered rings, creating a rigid framework. The glycosylation at the C-6 position involves a glucose unit, which enhances solubility and influences bioactivity. Key functional groups include hydroxyls at C-3, C-4, and C-14, and a methylidene group at C-9 .

Physicochemical Properties

Table 1 summarizes the physicochemical properties of Grayanoside B:

PropertyValueSource
CAS No.70474-75-8
Molecular FormulaC₂₆H₄₂O₉
Molecular Weight498.613 g/mol
SMILES[H][C@@]12C[C@H](O[C@@H]3OC@H...
SolubilityNot publicly available
Storage Conditions-20°C

Natural Sources and Biosynthesis

Grayanoside B is endemic to the Ericaceae family, particularly genera such as Rhododendron, Pieris, and Craibiodendron. It is biosynthesized as part of the plant’s defense mechanism against herbivores and pathogens .

Distribution in Ericaceae

Recent phytochemical surveys identified Grayanoside B in:

  • Rhododendron micranthum (leaves)

  • Craibiodendron yunnanense (leaves)

  • Pieris formosa (roots)

Table 2 lists structurally related grayanane diterpenoids isolated alongside Grayanoside B:

CompoundSourceYear
3-epi-Grayanoside BRhododendron micranthum2018
Micranthanoside ARhododendron micranthum2018
Pierisformosoid JPieris formosa2018
14β-Hydroxypieroside ARhododendron micranthum2018

These compounds share the grayanane core but differ in hydroxylation patterns and glycosylation sites .

Biological Activities

Anti-Inflammatory Effects

Grayanoside B exhibits inhibitory activity against pro-inflammatory pathways, likely through suppression of NF-κB and COX-2 signaling. In vitro studies demonstrate reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion in macrophage models .

Neurotoxicity

As a grayanotoxin derivative, Grayanoside B binds to voltage-gated sodium channels (Nav1.7), stabilizing their open state and causing prolonged depolarization. This mechanism underlies symptoms such as arrhythmias, hypersalivation, and neuromuscular paralysis .

Analgesic Properties

In murine models, Grayanoside B reduced writhing responses in acetic acid- and capsaicin-induced pain assays. Its ED₅₀ value (7.2 mg/kg) surpasses that of aspirin, suggesting potential as a non-opioid analgesic .

Analytical and Isolation Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are pivotal for structural elucidation. Key NMR signals include:

  • ¹H NMR: δ 5.32 (1H, s, H-9), δ 4.98 (1H, d, J = 7.8 Hz, glucose anomeric proton)

  • ¹³C NMR: δ 109.8 (C-9), δ 82.4 (C-6 of glucose)

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with C₁₈ columns (acetonitrile/water gradient) achieves >95% purity. Retention time: 12.7 min .

Challenges and Future Directions

Despite its promise, Grayanoside B’s toxicity profile necessitates structural optimization. Semi-synthetic derivatives with reduced sodium channel affinity but retained anti-inflammatory activity are under investigation . Additionally, scalable biosynthesis via plant cell cultures remains unexplored.

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